2-Furancarbonyl bromide
Overview
Description
2-Furancarbonyl bromide is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furancarbonyl bromide can be synthesized through the bromination of 2-furoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the carbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Furancarbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are often used in the bromination process.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with an amine can yield a furan-based amide.
Scientific Research Applications
2-Furancarbonyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: this compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-furancarbonyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the bromine atom. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
2-Furoic Acid: The precursor to 2-furancarbonyl bromide, used in similar synthetic applications.
Furan-2-carboxylic Acid Chloride: Another derivative of furan with similar reactivity but different halogen substituent.
2-Furyl Methyl Ketone: A related compound with a ketone functional group instead of a bromide.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective bromination and participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
furan-2-carbonyl bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-5(7)4-2-1-3-8-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBWEWPHYPOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207504 | |
Record name | 2-Furancarbonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-49-4 | |
Record name | 2-Furancarbonyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058777494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarbonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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